molecular formula C16H20N2O4 B4938879 Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate

Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate

Cat. No.: B4938879
M. Wt: 304.34 g/mol
InChI Key: VJFDDPLOPCDGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C16H20N2O4. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 8-methoxyquinoline-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a hydroxypropylamino group and a methoxy group on the quinoline ring enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-(2-hydroxypropylamino)-8-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(20)12-9-18-15-11(6-5-7-13(15)21-3)14(12)17-8-10(2)19/h5-7,9-10,19H,4,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFDDPLOPCDGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC(C)O)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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